![molecular formula C9H12F2N2O2S B7988010 N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide CAS No. 1103234-57-6](/img/structure/B7988010.png)
N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide
Overview
Description
“N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide” is a chemical compound with the CAS Number: 1103234-57-6 . It has a molecular weight of 250.27 and its IUPAC name is N-(3-amino-2,4-difluorophenyl)-1-propanesulfonamide . The compound is used for research purposes .
Molecular Structure Analysis
The linear formula of “N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide” is C9H12F2N2O2S . The InChI code is 1S/C9H12F2N2O2S/c1-2-5-16(14,15)13-7-4-3-6(10)9(12)8(7)11/h3-4,13H,2,5,12H2,1H3 .Scientific Research Applications
Biocatalysis in Drug Metabolism : Biaryl-bis-sulfonamides like LY451395, a compound related to N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide, have been studied for their metabolism. A microbial-based biocatalytic system was used to produce mammalian metabolites of LY451395 for structural characterization by NMR, aiding in drug development and clinical investigations (Zmijewski et al., 2006).
GABAB Receptor Antagonists : Research on 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides, which are structurally similar to the compound , has shown specific antagonistic effects on the GABAB receptor, a key target in neuroscience and pharmacology (Hughes & Prager, 1997).
Antimicrobial Applications : Novel functionalized N-sulfonates containing pyridyl, quinolyl, and isoquinolyl groups have been synthesized and tested for antimicrobial activities. These compounds show potential as antimicrobial agents (Fadda et al., 2016).
Synthesis of Sulfonamide Derivatives : Various methodologies have been developed for synthesizing sulfonamide derivatives, which are crucial in pharmaceuticals and other chemical industries. These methods include the synthesis of saclofen and its derivatives, important for studying GABAB receptor antagonists (Abbenante & Prager, 1992).
Ring Opening Reactions : Ring opening of 2-(bromomethyl)-1-sulfonylaziridines has been used to prepare 1,3-heteroatom substituted 2-aminopropane derivatives, a key process in the synthesis of various functionalized sulfonamides (D’hooghe et al., 2005).
Cross Coupling Reactions : Cross coupling of bromopyridine and sulfonamides has been studied, leading to the synthesis of N-(3-Pyridinyl)-substituted sulfonamides, useful in various chemical syntheses (Han, 2010).
Molecular Interactions in Crystals and Solutions : The study of sulfonamides has provided insights into molecular interactions in crystals and solutions, crucial for understanding drug solubility and distribution (Perlovich et al., 2008).
Chiral Pyrrolidin-3-ones Synthesis : N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine have been synthesized and reacted to form pyrrolidin-3-ones, showcasing the versatility of sulfonamides in organic synthesis (Králová et al., 2019).
properties
IUPAC Name |
N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2S/c1-2-5-16(14,15)13-7-4-3-6(10)9(12)8(7)11/h3-4,13H,2,5,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQJXIVNJCKNBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720948 | |
Record name | N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1103234-57-6 | |
Record name | N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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